

An In-depth Technical Guide to Biotin Hydrazide: Chemical Properties and Reactivity

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Compound of Interest

Compound Name: Biotin hydrazide

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Introduction

Biotin hydrazide is a versatile, carbonyl-reactive biotinylation reagent extensively utilized in life sciences research and drug development. Its ability to specifically label aldehydes and ketones makes it an invaluable tool for conjugating biotin to glycoproteins, polysaccharides, and other biomolecules. This guide provides a comprehensive overview of the chemical properties, reactivity, and common applications of **biotin hydrazide**, complete with detailed experimental protocols and visual workflows to facilitate its effective use in the laboratory.

Core Chemical Properties

Biotin hydrazide is a derivative of biotin (Vitamin H) that incorporates a hydrazide functional group (-NH-NH₂) at the end of its valeric acid side chain. This modification allows for its specific reaction with carbonyl groups. Several variants of **biotin hydrazide** exist, differing primarily in the length and nature of the spacer arm that connects the biotin moiety to the hydrazide group. These variations can influence solubility and steric hindrance in subsequent detection steps with avidin or streptavidin.

Quantitative Data Summary

The physical and chemical properties of common **biotin hydrazide** reagents are summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties of **Biotin Hydrazide**

Property	Value	References
Chemical Formula	C ₁₀ H ₁₈ N ₄ O ₂ S	[1][2]
Molecular Weight	258.34 g/mol	[1][2]
Appearance	White to off-white powder	[1]
Melting Point	245 - 247 °C	
Spacer Arm Length	15.7 Å	

Table 2: Solubility of **Biotin Hydrazide**

Solvent	Solubility	References
DMSO	≤ 20 mg/mL	
Water	Sparingly soluble	-

Reactivity and Bioconjugation

The primary utility of **biotin hydrazide** lies in its reactivity towards carbonyl groups (aldehydes and ketones), forming a stable hydrazone bond. This reaction is particularly useful for labeling glycoproteins, as the sugar moieties can be oxidized to generate aldehydes. Additionally, **biotin hydrazide** can be coupled to carboxyl groups using a carbodiimide crosslinker like EDC.

Reaction with Aldehydes and Ketones

The hydrazide group of **biotin hydrazide** reacts with aldehydes and ketones under mildly acidic conditions (pH 4-6) to form a hydrazone linkage. This is the basis for labeling glycosylated proteins, where the cis-diols of sugar residues are oxidized with sodium periodate (NaIO₄) to create aldehyde groups.

Reaction with Carboxylic Acids

Biotin hydrazide can be conjugated to carboxylic acids (e.g., on proteins or other molecules) using the water-soluble carbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). EDC activates the carboxyl group, making it susceptible to nucleophilic attack by the terminal amine of the hydrazide, forming a stable amide bond.

A potential side reaction in this process is the polymerization of the protein, as EDC can crosslink carboxyl and amine groups on adjacent protein molecules. This can be minimized by:

- Using a large molar excess of **biotin hydrazide**.
- Blocking the primary amines on the protein using a reagent like Sulfo-NHS-Acetate before the EDC coupling step.

Experimental Protocols

Protocol 1: Labeling of Glycoproteins

This protocol describes the biotinylation of glycoproteins by oxidizing their carbohydrate moieties followed by reaction with **biotin hydrazide**.

Materials:

- Glycoprotein solution (1-5 mg/mL)
- Oxidation Buffer: 100 mM Sodium Acetate, pH 5.5
- Sodium meta-periodate (NaIO_4) solution (20 mM in Oxidation Buffer, freshly prepared)
- **Biotin Hydrazide** solution (25-50 mM in DMSO)
- Coupling Buffer: 50-100 mM Sodium Phosphate, pH 7.0-7.5
- Desalting column (e.g., Sephadex G-25)

Procedure:

- Dissolve the glycoprotein in cold Oxidation Buffer.
- Add an equal volume of cold 20 mM NaIO_4 solution to the glycoprotein solution.

- Incubate the mixture on ice for 30 minutes in the dark.
- Remove the excess periodate and exchange the buffer to Coupling Buffer using a desalting column.
- Add the **Biotin Hydrazide** solution to the oxidized glycoprotein to a final concentration of 5-10 mM.
- Incubate for 2 hours at room temperature.
- Remove unreacted **biotin hydrazide** by dialysis or using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Protocol 2: Labeling of Carboxyl Groups

This protocol details the biotinylation of molecules containing carboxyl groups using EDC and **biotin hydrazide**.

Materials:

- Protein or other carboxyl-containing molecule (5-10 mg/mL)
- Reaction Buffer: 0.1 M MES, pH 4.7-5.5 (or other amine and carboxyl-free buffer)
- **Biotin Hydrazide** solution (50 mM in dry DMSO)
- EDC solution (500 mM in Reaction Buffer, freshly prepared)
- Desalting column or dialysis equipment

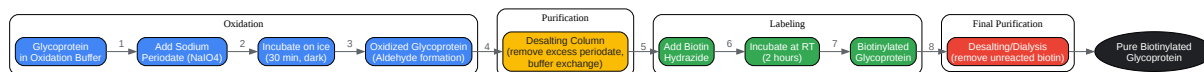
Procedure:

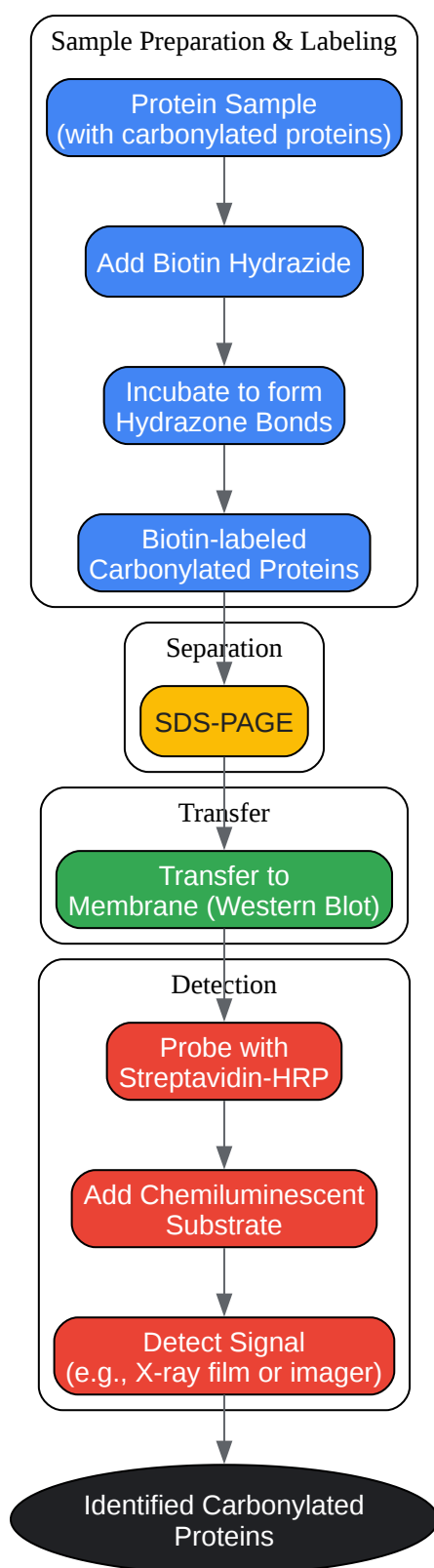
- Dissolve the protein in the Reaction Buffer.
- Add 25 μ L of the **Biotin Hydrazide** solution per 1 mL of protein solution and mix.
- Add 12.5 μ L of the EDC solution per 1 mL of the protein/**biotin hydrazide** solution and mix.
- Incubate for 2 hours to overnight at room temperature.

- If a precipitate forms, centrifuge to remove it.
- Remove non-reacted reagents and byproducts by desalting or dialysis.

Visualizing Experimental Workflows

Glycoprotein Labeling Workflow





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References

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